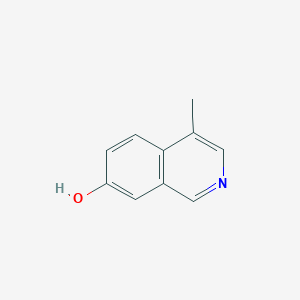

4-methylisoquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylisoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-11-6-8-4-9(12)2-3-10(7)8/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNGTNDMNRGKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 4 Methylisoquinolin 7 Ol

Reactions of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring system imparts basic properties to the molecule, making it susceptible to reactions with acids. amerigoscientific.com Like other isoquinolines, 4-methylisoquinolin-7-ol can react with strong mineral acids to form salts. gcwgandhinagar.com The lone pair of electrons on the nitrogen atom allows it to act as a proton acceptor. amerigoscientific.com This basicity, however, is influenced by the electronic effects of the fused benzene (B151609) ring and the substituents. amerigoscientific.com

The isoquinoline nitrogen can also undergo N-oxidation. For instance, reaction with peroxycarboxylic acids can lead to the formation of the corresponding N-oxide. gcwgandhinagar.com Furthermore, the nitrogen atom can be quaternized, for example, by reaction with methyl iodide, which introduces a positive charge on the nitrogen and enhances the reactivity of the heterocyclic ring. jst.go.jp

A notable transformation involving the isoquinoline nitrogen is its insertion into indene (B144670) frameworks to synthesize isoquinolines. This can be achieved using reagents like phenyliodine(III) diacetate (PIDA) and an ammonia (B1221849) source, such as ammonium (B1175870) carbamate (B1207046) or ammonium chloride. nih.govresearchgate.net This method has proven effective for a variety of substituted indenes, highlighting its potential for creating diverse isoquinoline structures. nih.govresearchgate.net

Transformations Involving the Phenolic Hydroxyl Group at Position 7

The phenolic hydroxyl group at the 7-position is a key site for various chemical modifications, including oxidation, etherification, esterification, and metal complexation.

The phenolic hydroxyl group, in conjunction with the isoquinoline ring system, can undergo oxidation to form quinone derivatives. The oxidation of isoquinolinols can yield isoquinoline-5,8-diones or isoquinoline-7,8-diones, depending on the starting material and the oxidizing agent used. thieme-connect.de

A common method for the synthesis of p-quinone derivatives from phenol (B47542) ethers involves oxidative demethylation using hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). researchgate.net Another approach is the copper-catalyzed autoxidation of hydroxyisoquinolines, which has been successfully used to synthesize 7,8-dioxo-7,8-dihydroisoquinoline derivatives. jst.go.jp For example, the oxidation of 7-amino-8-hydroxyquinoline derivatives can be achieved using reagents like m-chloroperoxybenzoic acid (mCPBA). nih.gov

The following table summarizes some examples of oxidation reactions leading to quinone derivatives.

| Starting Material | Oxidizing Agent(s) | Product | Reference |

| 7-Hydroxy-6-methylisoquinoline | Copper-catalyzed autoxidation | 6-Methyl-3,5-dimorpholino-7,8-dioxo-7,8-dihydroisoquinoline | jst.go.jp |

| 7-Amino-8-benzyloxyquinoline | m-Chloroperoxybenzoic acid (mCPBA) | 7-Amino-8-benzyloxyquinoline-N-oxide | nih.gov |

| Phenol ether derivatives | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | p-Quinone derivatives | researchgate.net |

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification involves the conversion of the hydroxyl group into an ether linkage (-O-R). This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. nih.govbeilstein-journals.org Another approach is the acid-catalyzed coupling of alcohols. nih.gov For instance, benzyl (B1604629) ethers can be formed by reacting the hydroxyl group with benzyl bromide in the presence of a base like potassium carbonate. nih.gov

Esterification is the process of forming an ester from the reaction of the hydroxyl group with a carboxylic acid or its derivative. chemguide.co.uklibretexts.orgsavemyexams.comscienceready.com.au This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, the water produced is often removed. chemguide.co.ukchemguide.co.uk

The table below provides examples of these reactions.

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Benzyl bromide, K2CO3 | Benzyl ether | nih.gov |

| Esterification | Carboxylic acid, H2SO4 | Ester | chemguide.co.ukchemguide.co.uk |

The hydroxyl group, often in concert with the isoquinoline nitrogen, can participate in the formation of metal complexes. The oxygen atom of the hydroxyl group can act as a ligand, donating a pair of electrons to a metal ion. jmchemsci.comrsc.orgscirp.orgsysrevpharm.org This ability to chelate metal ions is a characteristic feature of hydroxyquinolines and their derivatives. jmchemsci.com The formation of these complexes can be detected and characterized using various spectroscopic techniques. jmchemsci.com The geometry of the resulting metal complexes can vary, with common structures including octahedral, square planar, and tetrahedral arrangements. jmchemsci.comscirp.org

Reactivity at the Methyl Group at Position 4

The methyl group at position 4 of the isoquinoline ring is also a site for chemical transformations, particularly C(sp3)-H alkylation reactions.

Direct C(sp3)-H alkylation of methyl heteroarenes, including 4-methylquinoline, has been achieved using transition-metal catalysts. mdpi.com This method allows for the elongation of the alkyl chain by reacting the methyl group with alcohols in what is known as an auto-transfer hydrogenative (ATH) reaction. mdpi.com Various transition metals, such as ruthenium, have been shown to catalyze this transformation effectively. mdpi.com

Another approach to C(sp3)-H functionalization involves radical-mediated processes. nih.gov For example, late-stage C(sp3)-H methylation can be achieved through a photoredox-catalyzed reaction that generates a methyl radical, which then couples with the substrate. nih.govprinceton.edu These methods offer a powerful tool for modifying complex molecules at a late stage of synthesis. nih.govprinceton.edu

Oxidation to Carbonyl or Carboxylic Acid Derivatives

The oxidation of this compound can proceed via two primary pathways: oxidation of the phenolic ring or oxidation of the benzylic methyl group. The specific outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

The phenolic hydroxyl group makes the carbocyclic ring susceptible to oxidation. Analogous to other phenolic compounds, strong oxidizing agents can convert the 7-hydroxy moiety into a quinone. For instance, the electrochemical oxidation of related 1-carboxy-tetrahydroisoquinoline derivatives at neutral pH results in the formation of a 6,7-isoquinolinedione. nih.gov This suggests that chemical oxidation of this compound could yield 4-methylisoquinoline-7,8-dione , assuming oxidation occurs at the C-7 and C-8 positions, which are activated by the hydroxyl group.

Alternatively, the methyl group at the C-4 position can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often under heating. organic-chemistry.org Such a reaction would yield 7-hydroxyisoquinoline-4-carboxylic acid . It is also plausible that under vigorous conditions, both the hydroxyl and methyl groups could be affected. For example, oxidation of 1-methylisoquinoline (B155361) itself can lead to 1-methylisoquinoline N-oxide. sigmaaldrich.com

Table 1: Potential Oxidation Reactions of this compound Analogues This table presents plausible reactions based on the reactivity of analogous structures.

| Reactant (Analogue) | Reagent(s) | Product | Reference |

|---|---|---|---|

| Salsolinol-1-carboxylic acid | Electrochemical Oxidation | 1,2,3,4-Tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione | nih.gov |

| Primary Alcohols | CrO₃, H₅IO₆ | Carboxylic Acids | organic-chemistry.org |

| 1-Methylisoquinoline | GF39 (catalyst) | 1-Methylisoquinoline N-oxide | sigmaaldrich.com |

Condensation Reactions

The activated aromatic ring of this compound, enriched by the electron-donating hydroxyl group, can participate as a nucleophile in various condensation reactions. One of the most relevant examples is the Mannich reaction, which introduces an aminomethyl group onto an acidic proton-containing compound. grafiati.comgrafiati.com Studies on analogous hydroxyquinolines and hydroxyisoquinolines have shown that this reaction is feasible. nih.govresearchgate.net For this compound, the hydroxyl group at C-7 strongly activates the ortho positions (C-6 and C-8). Therefore, a Mannich reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) would be expected to yield primarily 8-(dimethylaminomethyl)-4-methylisoquinolin-7-ol .

Another example from the synthesis of quinine (B1679958) involves the condensation of 3-hydroxybenzaldehyde (B18108) with an aminoacetaldehyde derivative to construct the 7-hydroxyisoquinoline (B188741) core, highlighting the role of condensation chemistry in forming such heterocyclic systems. chemeurope.com Furthermore, multicomponent reactions involving related phenolic structures like 7-hydroxycoumarin with isocyanides and acetylenic esters lead to complex, highly functionalized heterocyclic products. researchgate.net This suggests that this compound could serve as a valuable scaffold in similar multicomponent condensation strategies.

Table 2: Illustrative Condensation Reactions on Related Hydroxy-Azaaromatics

| Reactant(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|

| 6-Hydroxyquinoline, 1-Naphthaldehyde, Morpholine | Mannich Reaction | 5-(Morpholino(naphthalen-1-yl)methyl)quinolin-6-ol | nih.gov |

| 3-Hydroxyisoquinoline, Benzaldehyde (B42025), Morpholine | Mannich Reaction | 4-(Morpholino(phenyl)methyl)isoquinolin-3-ol | nih.gov |

| 8-Hydroxyquinoline-7-sulphonic acid, Primary/Secondary Amines | Mannich Reaction | 5-Aryl(or alkyl)aminomethyl-8-hydroxyquinoline-7-sulphonic acids | nih.gov |

| 3-Hydroxybenzaldehyde, Aminoacetaldehyde diacetal | Imine Condensation/Cyclization | 7-Hydroxyisoquinoline | chemeurope.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic Aromatic Substitution (EAS)

The isoquinoline ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. However, in this compound, the powerful electron-donating, activating effect of the hydroxyl group at C-7 dominates. The hydroxyl group is an ortho, para-director. The methyl group at C-4 is also an activating, ortho, para-director.

Considering the directing effects:

The -OH group at C-7 directs electrophiles to C-6 and C-8.

The -CH₃ group at C-4 directs to C-3 and C-5.

The heterocyclic nitrogen deactivates the pyridine (B92270) ring (positions C-1 and C-3) and, to a lesser extent, the benzene ring.

The substitution pattern is determined by the synergy of these effects. The C-8 position is strongly activated by the C-7 hydroxyl group and is a primary site for electrophilic attack. The C-5 position is also activated. Therefore, reactions like nitration or halogenation are predicted to occur preferentially at the C-8 or C-5 positions. For instance, direct halogenation of isoquinolines at the C-4 position has been achieved through a specific dearomatization-rearomatization strategy, but the inherent electronic bias of this compound would favor substitution on the carbocyclic ring. acs.org A study on the iodination of L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (a related structure) showed that substitution occurs at the C-8 position. nih.gov

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and the presence of a good leaving group (like a halide). wikipedia.org The this compound ring is electron-rich due to the -OH and -CH₃ groups, making it inherently unreactive towards nucleophiles.

For NAS to occur, the molecule would first need to be modified. Two primary strategies could enable nucleophilic attack:

Introduction of a Leaving Group: If a halogen were introduced onto the ring (e.g., at C-5 or C-8 via EAS), it could potentially be displaced by a strong nucleophile, especially if the ring's electron density is reduced by other means. fao.orgevitachem.com

Quaternization of Nitrogen: N-alkylation or N-acylation of the isoquinoline nitrogen creates a positively charged isoquinolinium salt. This positive charge renders the heterocyclic ring strongly electron-deficient and activates it towards nucleophilic attack, most commonly at the C-1 position. nih.govrsc.org

Table 3: Representative Aromatic Substitution Reactions on the Isoquinoline Core

| Substrate | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Isoquinoline | Boc₂O, then NCS/NBS/NIS, then TFA | Electrophilic Halogenation | 4-Chloro/Bromo/Iodo-isoquinoline | acs.org |

| L-TIC | Na¹²³I, Iodogen | Electrophilic Iodination | 8-[¹²³I]Iodo-L-TIC | nih.gov |

| N-Benzyl-3-ethoxycarbonyl-isoquinolinium salt | MeONa | Nucleophilic Addition | Methyl 1-methoxy-2-benzyl-1,2-dihydroisoquinoline-3-carboxylate | nih.gov |

| 5-Bromo-7-methylisoquinoline-1-carboxylic acid | Various Nucleophiles | Nucleophilic Substitution | 5-Substituted-7-methylisoquinoline-1-carboxylic acid | evitachem.com |

Ring-Opening and Rearrangement Pathways of Substituted Isoquinolines

The aromatic isoquinoline ring is stable and does not readily undergo ring-opening or rearrangement. Such transformations typically require significant modification of the core structure, usually involving the nitrogen atom to disrupt the aromaticity.

Ring-Opening Pathways

Ring-opening of the heterocyclic portion of the isoquinoline system is most famously achieved through degradation methods applied to its saturated (tetrahydroisoquinoline) or quaternized derivatives.

Emde Degradation: This method involves the reductive cleavage of a quaternary ammonium salt. For example, N-methyl-tetrahydroisoquinolinium salts, when treated with sodium amalgam or reduced via catalytic hydrogenation, undergo ring cleavage to yield a tertiary amine. vpscience.orgslideshare.netwikipedia.org This method is particularly useful when Hofmann elimination is not possible. researchgate.net

Von Braun Reaction: This reaction uses cyanogen (B1215507) bromide (CNBr) to cleave a tertiary cyclic amine. wikipedia.org When applied to an N-alkyl-tetrahydroisoquinoline, the reaction cleaves one of the C-N bonds, typically resulting in a cyanamide (B42294) with an opened ring. researchgate.netsathyabama.ac.in

Rearrangement Pathways

Skeletal rearrangements of the isoquinoline core are less common but can be induced in specifically substituted precursors.

Gabriel-Colman Rearrangement: This reaction transforms phthalimido esters or related saccharin (B28170) derivatives into substituted isoquinolines via a base-catalyzed ring expansion, providing a synthetic route to the core itself. wikipedia.org

Claisen Rearrangement: This pericyclic reaction can occur if the hydroxyl group of this compound is first converted to an allyl ether. Heating of 7-allyloxy-4-methylisoquinoline would be expected to induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement, migrating the allyl group to the C-8 position to form 8-allyl-4-methylisoquinolin-7-ol . acs.org

Novel Rearrangements: Research has shown that certain 1-substituted isoquinolinium salts can undergo novel nucleophilic rearrangements. osi.lv Other studies have demonstrated rearrangements involving C-C bond cleavage in substituted dihydroisoquinolines. rsc.org

Table 4: Examples of Ring-Opening and Rearrangement Reactions

| Reaction Name | Substrate Type | Key Reagent(s) | Outcome | Reference(s) |

|---|---|---|---|---|

| Emde Degradation | Tetrahydroisoquinolinium Quaternary Salt | Na(Hg) or H₂, catalyst | Ring-opened tertiary amine | vpscience.orgwikipedia.org |

| Von Braun Reaction | N-Alkyl-tetrahydroisoquinoline | CNBr | Ring-opened cyanamide | wikipedia.orgresearchgate.net |

| Claisen Rearrangement | Allyloxy-isoquinoline | Heat | Allyl group migrates from O to C | acs.org |

| Gabriel-Colman Rearrangement | Phthalimido ester | Strong base (e.g., alkoxide) | Isoquinoline formation | wikipedia.org |

Structure Based Research on 4 Methylisoquinolin 7 Ol and Its Analogs

Structural Modification Strategies for Isoquinoline (B145761) Scaffolds

The functionalization of the isoquinoline core is a key strategy for developing novel derivatives with tailored properties. This involves the introduction of various substituents at different positions and the construction of fused ring systems.

The electronic and steric properties of substituents on the isoquinoline ring significantly influence its reactivity and molecular interactions.

Positions 1 and 3: These positions are electronically distinct. Position 1 is α to the ring nitrogen and is susceptible to nucleophilic attack, especially when the nitrogen is quaternized. The introduction of substituents at the C-1 and C-3 positions has been a major focus of synthetic efforts. nih.gov For instance, various synthetic methodologies, including transition metal-mediated cascade reactions and organocatalytic reactions, have been developed to introduce a wide range of functional groups at these positions. nih.gov

Position 4: The C4 position can be functionalized through various methods, including electrophilic substitution, although this often requires activating groups on the carbocyclic ring. The spatial orientation of side chains at this position can influence cytotoxic potency and DNA-binding affinity in certain derivatives.

Positions 6 and 7: Substituents on the benzenoid ring, at positions 6 and 7, primarily modulate the electronic properties of the entire isoquinoline system. Electron-donating groups (EDGs) at these positions can increase the electron density of the ring system, affecting its reactivity towards electrophiles and its basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. For example, in a study on bicyclic isoquinoline adducts, 7-fluoro and 6-chloro derivatives exhibited significant inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov

| Position | Typical Substituent Effects |

| 1 | Influences nucleophilic substitution, steric interactions with adjacent groups. |

| 3 | Modulates electronic properties and can be a site for various synthetic modifications. |

| 4 | Affects planarity and steric hindrance, can be targeted for substitution. |

| 6 | Electron-donating or -withdrawing groups influence the overall electron density of the bicyclic system. |

| 7 | Similar to position 6, substituents here modulate electronic properties and can participate in hydrogen bonding (e.g., hydroxyl group). |

Fusing additional rings to the isoquinoline scaffold creates structurally complex and rigid molecules with potentially novel biological activities. Several strategies have been employed to synthesize such systems.

Imidazo[2,1-a]isoquinolines: These fused systems can be synthesized through multicomponent cascade cyclization reactions. For example, the reaction of isoquinolin-1-amine with an acetophenone (B1666503) derivative can lead to the formation of the imidazo[2,1-a]isoquinoline (B1217647) core. nih.gov

Pyrrolo[2,1-a]isoquinolines: One-pot, three-component syntheses have been reported for these compounds. The reaction of isatin (B1672199) with tetrahydroisoquinoline can generate a nitrogen ylide, which upon reaction with a chalcone, followed by cyclization, affords the pyrrolo[2,1-a]isoquinoline (B1256269) skeleton.

Benzo nih.govnih.govimidazo[2,1-a]isoquinolines: This tetracyclic system combines the structural features of benzimidazole (B57391) and isoquinoline. nih.gov Synthetic protocols often involve the construction of the vinylene bridge between an aryl-substituted benzimidazole and the isoquinoline nitrogen. nih.gov

Thiopyranoisoquinolines: Ruthenium-catalyzed one-pot annulation of aryl thioamides with alkynes provides a route to thiopyranoisoquinoline adducts. nih.gov

These fused systems often exhibit interesting photophysical properties and have been investigated for various applications, including as fluorescent scaffolds.

Conformational Analysis of 4-Methylisoquinolin-7-ol and Derivatives

The three-dimensional structure of this compound is determined by a combination of intramolecular interactions and the electronic and steric effects of its substituents.

The presence of a hydroxyl group at position 7 introduces the possibility of tautomerism and intramolecular hydrogen bonding.

Tautomerism: 7-Hydroxyisoquinoline (B188741) can exist in equilibrium between its enol and keto (or zwitterionic) forms. beilstein-journals.org This equilibrium is often solvent-dependent. In aqueous media, for instance, 7-hydroxyquinoline (B1418103) shows absorption from both the enol and zwitterion tautomers. beilstein-journals.org The presence of the methyl group at position 4 in this compound is expected to have a minor electronic influence on this equilibrium compared to the strong directing effect of the hydroxyl group and the ring nitrogen.

Intramolecular Hydrogen Bonding: In certain conformations or in the presence of suitable adjacent functional groups, the hydroxyl group at C7 can act as a hydrogen bond donor. While a direct intramolecular hydrogen bond from the 7-hydroxyl group to the isoquinoline nitrogen is not sterically feasible, it can influence the local electronic environment and participate in intermolecular hydrogen bonding with solvent molecules or other solute molecules. In derivatives with substituents at C8, an intramolecular hydrogen bond between the C7-hydroxyl and the C8-substituent is possible, influencing the planarity of the ring system.

The methyl and hydroxyl groups in this compound influence the molecule's conformation.

Methyl Group at C4: The methyl group introduces steric bulk at the C4 position. This can lead to a slight distortion from planarity of the isoquinoline ring system to alleviate steric strain, particularly if there are bulky substituents at adjacent positions (C3 or C5). However, in the absence of other bulky groups, the energetic penalty for this distortion is likely to be small, and the isoquinoline ring will remain largely planar.

Hydroxyl Group at C7: The hydroxyl group is a relatively small substituent and is not expected to cause significant steric hindrance. Its main conformational influence arises from its ability to participate in hydrogen bonding and its electronic effects on the aromatic system. The orientation of the hydroxyl proton can be influenced by the surrounding solvent environment and crystal packing forces in the solid state.

Computational studies on related heterocyclic systems can provide insights into the preferred conformations. For example, in substituted quinolines, the planarity of the bicyclic system is generally maintained, with substituents influencing bond lengths and angles to a minor extent.

| Substituent | Expected Conformational Influence |

| 4-Methyl | Potential for minor out-of-plane distortion to relieve steric strain, especially with bulky neighbors. |

| 7-Hydroxyl | Minimal steric impact. The orientation of the -OH group can vary and is influenced by hydrogen bonding. |

Isosteric Replacements and Bioisosteric Modifications for Isoquinoline Derivatives

Isosteric and bioisosteric replacements are crucial strategies in medicinal chemistry to modulate the properties of a lead compound while retaining its desired biological activity.

Isosteric Replacement of the Isoquinoline Ring: The isoquinoline scaffold itself can be replaced by other bicyclic heteroaromatic systems to explore different electronic distributions and hydrogen bonding patterns. Common isosteres for the quinoline (B57606)/isoquinoline core include quinazoline, quinoxaline, and benzimidazole derivatives.

Bioisosteric Modifications of the Hydroxyl Group: The hydroxyl group at C7 is a key functional group that can be replaced by various bioisosteres to alter properties like acidity, hydrogen bonding capability, and metabolic stability. Common bioisosteres for a phenolic hydroxyl group include:

-NH2 (amino): Can act as a hydrogen bond donor.

-SH (thiol): Has different acidity and hydrogen bonding properties.

-CH2OH (hydroxymethyl): Introduces more flexibility.

-NHSO2R (sulfonamide): Can act as a hydrogen bond donor and has a different pKa.

-CONH2 (carboxamide): Can act as both a hydrogen bond donor and acceptor.

The choice of a particular bioisostere depends on the specific properties that need to be optimized. For instance, replacing a hydroxyl group with a sulfonamide can alter the acidity and introduce different interactions with a biological target.

| Original Group | Bioisostere | Rationale for Replacement |

| 7-Hydroxyl | Amino (-NH2) | Similar size, maintains hydrogen bond donor capability. |

| 7-Hydroxyl | Sulfonamide (-NHSO2R) | Modulates acidity, introduces additional hydrogen bond acceptors. |

| 7-Hydroxyl | Carboxamide (-CONH2) | Introduces both hydrogen bond donor and acceptor functionalities. |

| Isoquinoline Ring | Quinazoline | Alters the position of the ring nitrogen, changing electronic properties and hydrogen bonding vectors. |

| Isoquinoline Ring | Benzimidazole | Introduces an acidic N-H proton and changes the overall shape and electronic distribution. |

Spectroscopic Characterization Methodologies for 4 Methylisoquinolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of 4-methylisoquinolin-7-ol.

Proton NMR (¹H NMR) for Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule, as well as the connectivity between neighboring protons. The spectrum of this compound is expected to show distinct signals for the methyl, hydroxyl, and aromatic protons.

Aromatic Protons: The five protons on the isoquinoline (B145761) ring system typically resonate in the downfield region of the spectrum (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C1 position, adjacent to the electronegative nitrogen atom, is expected to be the most downfield. The electron-donating hydroxyl group at C7 will cause an upfield shift (increased shielding) for the ortho (H-6, H-8) and para (H-5) protons relative to unsubstituted isoquinoline.

Methyl Protons: The three protons of the methyl group at the C4 position are chemically equivalent and are expected to appear as a sharp singlet in the upfield region (approximately δ 2.5–2.8 ppm), as there are no adjacent protons for spin-spin coupling.

Hydroxyl Proton: The phenolic hydroxyl proton (7-OH) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity data. For instance, the ortho-coupling between H-5 and H-6, and the meta-coupling between H-6 and H-8 would be observed with characteristic coupling constants (J values).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 8.5 - 8.8 | s | - |

| H-3 | 7.8 - 8.1 | s | - |

| H-5 | 7.5 - 7.7 | d | J ≈ 8.5 - 9.0 (ortho) |

| H-6 | 7.1 - 7.3 | dd | J ≈ 8.5 - 9.0 (ortho), J ≈ 2.0 - 2.5 (meta) |

| H-8 | 7.0 - 7.2 | d | J ≈ 2.0 - 2.5 (meta) |

| 4-CH₃ | 2.5 - 2.8 | s | - |

| 7-OH | Variable | br s | - |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show ten distinct signals, corresponding to each unique carbon atom.

Aromatic Carbons: The nine carbons of the isoquinoline ring resonate in the δ 100–160 ppm range. libretexts.org The carbon atom bonded to the hydroxyl group (C-7) is expected to be significantly deshielded (shifted downfield) to around δ 155-160 ppm. Carbons adjacent to the nitrogen atom (C-1 and C-3) also appear at a lower field. Quaternary carbons (C-4, C-4a, C-8a) are typically weaker in intensity compared to protonated carbons. oregonstate.edu

Methyl Carbon: The methyl carbon (4-CH₃) is expected to resonate in the upfield aliphatic region, typically between δ 18–25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~150 |

| C-3 | ~140 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~125 |

| C-6 | ~110 |

| C-7 | ~158 |

| C-8 | ~105 |

| C-8a | ~148 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignments

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between H-5 and H-6, and between H-6 and H-8, confirming their connectivity on the benzene (B151609) portion of the ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (two or three bonds) between protons and carbons. sdsu.eduresearchgate.net This technique helps to piece together the molecular fragments and is particularly useful for assigning quaternary (non-protonated) carbons. For example, the protons of the methyl group (4-CH₃) would show correlations to C-3, C-4, and C-4a, unequivocally placing the methyl group at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum could show a correlation between the methyl protons and the H-3 and H-5 protons, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. dummies.comcompoundchem.com

Analysis of Hydroxyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is expected to be the absorption band from the phenolic hydroxyl (O-H) group. Due to intermolecular hydrogen bonding, this appears as a strong and characteristically broad band in the 3200–3600 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com

Isoquinoline Ring Vibrations

The isoquinoline ring system gives rise to several characteristic absorptions:

Aromatic C-H Stretch: A group of weaker, sharp bands is expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

C=C and C=N Ring Stretching: A series of medium-to-strong absorptions in the 1450–1650 cm⁻¹ region are characteristic of the aromatic ring skeletal vibrations. libretexts.org

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200–1260 cm⁻¹ range. libretexts.org

C-H Out-of-Plane Bending: In the fingerprint region (below 1500 cm⁻¹), bands corresponding to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O–H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C–H Stretch (aromatic) | 3000 - 3100 | Medium, Sharp |

| C–H Stretch (aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C=C / C=N Stretch (ring) | 1450 - 1650 | Medium to Strong |

| C–O Stretch (phenol) | 1200 - 1260 | Strong |

Table of Compounds

| Compound Name |

|---|

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with the chemical formula C₁₀H₉NO, the nominal molecular weight is 159 daltons. In a typical electron ionization (EI) mass spectrum, the peak corresponding to the intact ionized molecule, known as the molecular ion (M⁺˙), would be observed at an m/z of 159.

The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, characteristic fragment ions. chemguide.co.ukwikipedia.org The fragmentation pattern for this compound is predicted based on the known behavior of isoquinoline alkaloids and related nitrogen-containing heterocyclic compounds. researchgate.net Common fragmentation pathways for such molecules include the loss of small, stable neutral molecules or radicals. researchgate.net

Key expected fragmentation patterns for this compound include:

Loss of a methyl radical (·CH₃): This would result in a fragment ion at m/z 144 ([M-15]⁺).

Loss of carbon monoxide (CO): Arising from the phenolic hydroxyl group, this cleavage would produce a fragment at m/z 131 ([M-28]⁺).

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitrogen-containing rings, leading to a fragment at m/z 132 ([M-27]⁺).

These fragmentation patterns provide a fingerprint that helps to confirm the presence of the methyl group, the hydroxyl group, and the isoquinoline core structure. libretexts.orguni-saarland.de

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 159 | [C₁₀H₉NO]⁺˙ (Molecular Ion) | - |

| 144 | [M - CH₃]⁺ | ·CH₃ (15 Da) |

| 131 | [M - CO]⁺˙ | CO (28 Da) |

| 132 | [M - HCN]⁺˙ | HCN (27 Da) |

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of an ion by distinguishing between ions that have the same nominal mass but different chemical formulas.

The calculated exact mass for this compound (C₁₀H₉NO) is 159.06841 Da. massbank.eu An experimental HRMS measurement yielding a mass very close to this value (typically within a few parts per million, ppm) would unequivocally confirm the elemental formula C₁₀H₉NO, distinguishing it from other possible formulas with a nominal mass of 159, such as C₉H₅N₂O or C₁₁H₁₃N.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This multi-stage analysis provides detailed structural information and helps to differentiate between isomers. doaj.orgnih.gov

For this compound, the protonated molecule [M+H]⁺ at m/z 160 would be selected as the precursor ion in an electrospray ionization (ESI) source. nih.gov This ion would then be subjected to collision-induced dissociation (CID), and the resulting product ion spectrum would be recorded. The fragmentation pathways observed in MS/MS are often similar to those in EI-MS but can provide clearer evidence for specific structural motifs. The analysis of these fragmentation pathways is crucial for distinguishing this compound from its isomers, such as other methylisoquinolinols, as the positions of the substituents would lead to different product ion spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.org The UV-Vis spectrum of an aromatic compound like isoquinoline is characterized by absorption bands arising from π → π* and n → π* electronic transitions. uobabylon.edu.iq

The parent isoquinoline molecule exhibits characteristic absorption bands in its UV spectrum. nist.gov The introduction of substituents onto the isoquinoline ring alters the positions and intensities of these absorption bands. The hydroxyl (-OH) and methyl (-CH₃) groups on this compound are both auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light.

π → π Transitions:* These are typically high-intensity absorptions associated with the conjugated π-electron system of the isoquinoline ring. The presence of electron-donating groups like hydroxyl and methyl is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted isoquinoline.

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an anti-bonding π* orbital. These transitions are also sensitive to substitution and solvent polarity. uobabylon.edu.iq In polar solvents, a hypsochromic (blue) shift is often observed for n → π* transitions.

The spectrum for this compound would be expected to show complex absorption bands in the UV region, likely with maxima shifted to longer wavelengths than those of isoquinoline itself due to the electronic effects of the substituents.

| Transition Type | Involved Orbitals | Expected Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | High | UV-A / UV-B |

| n → π | n non-bonding to π anti-bonding | Low | UV-A |

Advanced Spectroscopic Techniques

Fluorescence is the emission of light by a substance that has absorbed light. Many isoquinoline derivatives are known to be fluorescent, and their optical properties are of significant interest. nih.govnih.gov The fluorescence of these compounds is highly dependent on their structure, particularly the nature and position of substituents, as well as the solvent environment. researchgate.netresearchgate.net

For this compound, the presence of the electron-donating hydroxyl group is expected to enhance fluorescence compared to the parent isoquinoline. The emission maxima for substituted isoquinolines are often observed in the near-ultraviolet or visible region. nih.gov A typical fluorescence spectroscopy experiment would involve measuring both an excitation spectrum (which often resembles the absorption spectrum) and an emission spectrum. The difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift. Isoquinoline derivatives often exhibit significant Stokes shifts. nih.gov

A successful crystallographic analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the positions of the methyl and hydroxyl substituents.

Planarity: The isoquinoline ring system is expected to be largely planar.

Intermolecular Interactions: The hydroxyl group is capable of forming strong hydrogen bonds, which would likely dominate the crystal packing, potentially forming chains or networks of molecules in the solid state. Pi-stacking interactions between the aromatic rings of adjacent molecules are also anticipated.

Chemometric Approaches in Spectroscopic Data Analysis

In the spectroscopic characterization of this compound, the large and complex datasets generated by techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy often necessitate advanced data analysis methods for meaningful interpretation. frontiersin.orgnih.gov Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful toolkit for this purpose. ijpsjournal.comlongdom.org By applying multivariate statistical methods, it is possible to uncover latent patterns, classify samples, and build predictive models from spectroscopic data. frontiersin.orgnih.gov

Two of the most widely used chemometric techniques in spectroscopic analysis are Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA).

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the most important information. longdom.org When applied to a collection of spectra from different batches of this compound, PCA can help visualize similarities and differences between the samples. The method achieves this by transforming the original variables (e.g., absorbance at each wavenumber in an IR spectrum) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data.

For a hypothetical analysis, consider a dataset of 1H NMR spectra from 30 batches of this compound, where some batches are of high purity ("Class A") and others have minor impurities ("Class B"). A PCA model could be built to explore the data structure. The results of such a hypothetical PCA are summarized in the table below.

Table 1: Hypothetical Principal Component Analysis Results for 1H NMR Spectra of this compound Batches

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 12.45 | 62.25 | 62.25 |

| PC2 | 4.78 | 23.90 | 86.15 |

| PC3 | 1.12 | 5.60 | 91.75 |

| PC4 | 0.54 | 2.70 | 94.45 |

In this illustrative example, the first two principal components (PC1 and PC2) account for 86.15% of the total variance in the spectral data. By plotting the scores of the samples on these two PCs, a visual representation of the data can be created. In a successful application, the samples belonging to Class A would cluster together and be distinctly separated from the cluster of Class B samples. This separation would indicate that there are systematic differences in the NMR spectra of the two classes, which could be further investigated by examining the loadings plots to identify the specific spectral regions responsible for the separation.

Partial Least Squares-Discriminant Analysis (PLS-DA)

PLS-DA is a supervised classification method that is used to build a model to distinguish between predefined classes of samples. nih.gov Unlike PCA, PLS-DA uses the class information to maximize the separation between the classes. nih.gov This technique is particularly useful for confirming that spectroscopic data can be used to reliably classify samples.

Continuing the hypothetical example, a PLS-DA model could be built using the same 1H NMR data to classify the batches of this compound as either "Class A" or "Class B". The performance of the PLS-DA model is typically evaluated by its accuracy, sensitivity, and specificity, often summarized in a confusion matrix.

Table 2: Hypothetical Confusion Matrix for PLS-DA Classification of this compound Batches

| Predicted Class A | Predicted Class B | |

| Actual Class A | 14 | 1 |

| Actual Class B | 2 | 13 |

Based on this hypothetical confusion matrix, the performance of the PLS-DA model can be calculated:

Accuracy: (14 + 13) / 30 = 90.0%

Sensitivity (Class A): 14 / (14 + 1) = 93.3%

Specificity (Class A): 13 / (13 + 2) = 86.7%

These results would indicate that the PLS-DA model is highly effective at correctly classifying the batches of this compound based on their NMR spectra. Such a model could then be used for the quality control of new, unknown batches.

Computational and Theoretical Investigations of 4 Methylisoquinolin 7 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to optimize the molecular geometry of 4-methylisoquinolin-7-ol, determining the most stable arrangement of its atoms and calculating its thermodynamic properties. scirp.org

The electronic structure is elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. eurjchem.com For quinoline (B57606) derivatives, DFT has been successfully used to reveal that different tautomeric forms (e.g., ketone vs. enol) can possess distinct reactivity profiles based on their FMO analysis. scirp.org

Calculations using functionals like B3LYP with basis sets such as 6-311+G(d) can predict reactivity indices. scirp.orgscirp.org These indices, including global descriptors like electronegativity, chemical hardness, and softness, as well as local reactivity indicators like Fukui functions, can pinpoint specific atomic sites susceptible to nucleophilic or electrophilic attack. nih.govscirp.org For instance, Fukui function calculations on related quinolin-4-one derivatives have identified specific carbon atoms as primary electrophilic sites. scirp.org

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO (eV) | -5.85 | Electron-donating capability |

| ELUMO (eV) | -1.20 | Electron-accepting capability |

| Energy Gap (ΔE) (eV) | 4.65 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 2.78 | Molecular polarity |

| Chemical Hardness (η) | 2.325 | Resistance to change in electron configuration |

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While often more computationally demanding than DFT, they provide a rigorous framework for analyzing molecular orbitals and electronic structure. These methods have been used in conjunction with DFT to study related compounds like 4-amino-2-methylquinoline. nih.govresearchgate.net

For this compound, ab initio calculations can be employed to obtain detailed information about electron distribution, bond orders, and the nature of intramolecular interactions. By analyzing the molecular orbitals, one can understand the influence of the methyl and hydroxyl substituents on the electronic properties of the isoquinoline (B145761) core. The potential energy distribution derived from these methods helps in assigning vibrational modes observed in experimental spectra, providing a complete picture of the molecule's harmonic vibrational properties. nih.gov

Computational methods are increasingly used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the 1H and 13C NMR spectra of organic molecules. nih.gov

The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov This computational-assisted analysis is invaluable for confirming structural assignments, especially for complex molecules where experimental spectra may be ambiguous. nih.gov Studies on various heterocyclic systems demonstrate that a strong correlation between calculated and experimental chemical shifts can be achieved, validating the proposed molecular structure. researchgate.netmdpi.com For this compound, this technique could precisely predict the chemical shifts for each proton and carbon, aiding in the interpretation of experimental NMR data.

| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| H1 | 8.95 | 8.92 |

| H3 | 7.80 | 7.78 |

| CH3 | 2.60 | 2.58 |

| H5 | 7.90 | 7.87 |

| H6 | 7.25 | 7.23 |

| H8 | 7.40 | 7.38 |

| OH | 9.80 | 9.75 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques explore the dynamic and energetic aspects of molecules, providing insights into their conformational preferences and reactive behaviors.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org While the isoquinoline ring system of this compound is largely planar and rigid, rotation around the single bonds connected to the methyl and hydroxyl substituents can occur.

| Dihedral Angle (C6-C7-O-H) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° (syn-planar) | 0.00 | Most Stable |

| 90° | 3.50 | Rotational Barrier |

| 180° (anti-planar) | 1.20 | Local Minimum |

Computational chemistry is a powerful tool for mapping out potential chemical reaction pathways. By modeling the interaction of this compound with other reagents, it is possible to predict the mechanism of a reaction. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov

A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the geometry of the transition state and calculating its energy is critical for determining the activation energy (Ea) of the reaction. According to Transition State Theory (TST), the activation energy is directly related to the reaction rate. nih.gov This type of analysis can be applied to predict the outcomes of various reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions involving the hydroxyl group.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.net For a specific compound like this compound, QSPR models can be developed to predict various properties without the need for experimental measurements. These models are built upon the principle that the properties of a chemical are determined by its molecular structure. By quantifying structural features into numerical values known as molecular descriptors, statistical methods can be employed to create a predictive model.

The general workflow for developing a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For this compound, this would ideally involve a series of related isoquinoline derivatives.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the property.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Prediction of Chemical Properties from Molecular Descriptors

The prediction of chemical properties for this compound using QSPR is fundamentally reliant on the calculation of relevant molecular descriptors. These descriptors are numerical representations of the molecular structure and can be categorized into several classes:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecule's size and surface area.

Electronic Descriptors: These relate to the electronic structure of the molecule, including dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical Descriptors: These include properties like logP (octanol-water partition coefficient) and molar refractivity, which can also be calculated from the structure.

For this compound, a QSPR model could predict properties such as boiling point, solubility, and chromatographic retention times. The table below illustrates a hypothetical relationship between selected molecular descriptors for a series of isoquinoline derivatives and a predicted property.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

| Isoquinoline | 129.16 | 2.08 | 12.89 | 242 |

| 4-Methylisoquinoline (B18517) | 143.19 | 2.55 | 12.89 | 255 |

| Isoquinolin-7-ol | 145.16 | 1.62 | 33.12 | 315 |

| This compound | 159.19 | 2.09 | 33.12 | 328 |

Thermochemical Calculations

Thermochemical calculations are a cornerstone of computational chemistry, providing quantitative insights into the energy changes that accompany chemical reactions. youtube.com For this compound, these calculations can be used to determine fundamental thermodynamic properties, which are crucial for understanding its stability and reactivity. These calculations are typically performed using quantum mechanical methods such as density functional theory (DFT) or ab initio methods.

The accuracy of thermochemical calculations is highly dependent on the level of theory and the basis set employed. By solving the Schrödinger equation for a given molecule, these methods can provide energies from which various thermochemical properties can be derived.

Enthalpies of Formation and Reaction Energetics

The standard enthalpy of formation (ΔHf°) is a key thermochemical quantity that represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org For this compound (C₁₀H₉NO), the hypothetical formation reaction from its elements would be:

10 C(graphite) + 4.5 H₂(g) + 0.5 N₂(g) + 0.5 O₂(g) → C₁₀H₉NO(s)

The enthalpy of formation can be calculated using computational methods by determining the total electronic energy of the molecule and applying appropriate corrections for zero-point vibrational energy and thermal effects.

Reaction energetics, such as the enthalpy of reaction (ΔHr°), can be calculated using the enthalpies of formation of the reactants and products according to Hess's Law:

ΔHr° = ΣΔHf°(products) - ΣΔHf°(reactants)

For instance, the theoretical enthalpy of a hypothetical hydrogenation reaction of this compound could be determined. The table below presents hypothetical thermochemical data for such a reaction.

| Reaction | Reactant/Product | Assumed ΔHf° (kJ/mol) | Stoichiometric Coefficient |

| Hydrogenation | This compound | 50 | -1 |

| H₂ | 0 | -2 | |

| 4-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | -150 | 1 | |

| Calculated ΔHr° (kJ/mol) | -200 |

Stability and Energetics of Isoquinoline Systems

The stability of the isoquinoline ring system is a result of its aromatic character. The fusion of a benzene (B151609) ring and a pyridine (B92270) ring leads to a delocalized π-electron system, which confers significant thermodynamic stability. wikipedia.org The introduction of substituents, such as the methyl and hydroxyl groups in this compound, can influence this stability.

The relative stability of different constitutional isomers of methylisoquinolinol can also be evaluated computationally. By calculating the ground-state energies of various isomers, a rank order of stability can be established. These calculations provide valuable insights into the thermodynamic landscape of substituted isoquinoline systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.